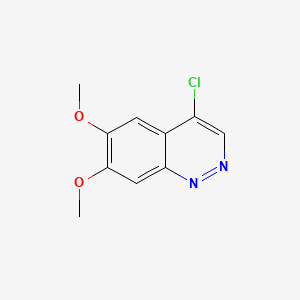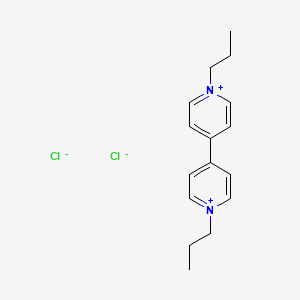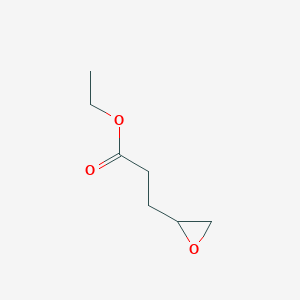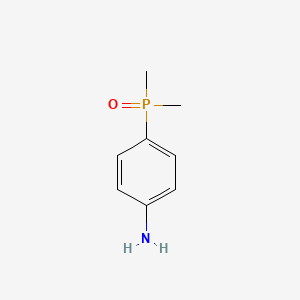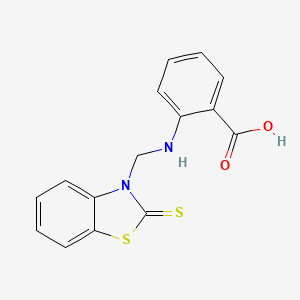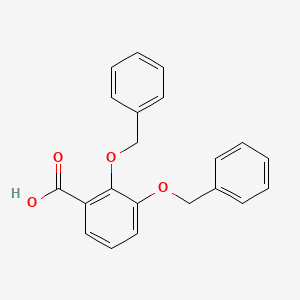
2,3-Bis(benzyloxy)benzoic acid
概述
描述
2,3-Bis(benzyloxy)benzoic acid is an organic compound with the molecular formula C21H18O4. It is a derivative of benzoic acid, where two benzyloxy groups are attached to the benzene ring at the 2 and 3 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
作用机制
Mode of Action
The mode of action of Bis-benzyloxy benzoic acid involves its interaction with its targets, leading to various biochemical changes. The compound’s aromatic structure allows it to participate in a variety of chemical reactions, such as oxidation and reduction .
Biochemical Pathways
Bis-benzyloxy benzoic acid may affect several biochemical pathways. For instance, it may participate in benzylic oxidations and reductions, which involve the activation of benzylic hydrogens towards free radical attack .
Pharmacokinetics
The pharmacokinetics of Bis-benzyloxy benzoic acid, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. These properties significantly impact the bioavailability of the compound. Based on its chemical structure, it can be hypothesized that the compound may have good gi absorption and could be bbb permeant .
Result of Action
Given its potential involvement in oxidation and reduction reactions, it may influence the redox state of cells . More research is needed to elucidate the specific molecular and cellular effects of this compound .
Action Environment
The action, efficacy, and stability of Bis-benzyloxy benzoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment may affect the compound’s reactivity and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with Bis-benzyloxy benzoic acid, influencing its action .
生化分析
Biochemical Properties
They can undergo oxidation and reduction reactions, which are key processes in many biochemical pathways .
Cellular Effects
Benzoic acid derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
It is known that benzyloxy groups can undergo various chemical reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of Bis-benzyloxy benzoic acid in laboratory settings. It is known that the stability and degradation of a compound can significantly impact its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Bis-benzyloxy benzoic acid at different dosages in animal models have not been studied extensively. It is known that the effects of chemical compounds can vary significantly with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Benzoic acid and its derivatives are known to be involved in various metabolic pathways, including the beta-ketoadipate pathway .
Subcellular Localization
The subcellular localization of Bis-benzyloxy benzoic acid is currently unknown. The subcellular localization of a compound can significantly affect its activity or function. This can be influenced by various factors, including targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
2,3-Bis(benzyloxy)benzoic acid can be synthesized through several methods. One common approach involves the esterification of 2,3-dihydroxybenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures. The resulting ester is then hydrolyzed under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2,3-Bis(benzyloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding the parent benzoic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives with aldehyde or carboxylic acid groups.
Reduction: 2,3-Dihydroxybenzoic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2,3-Bis(benzyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2,3-Dihydroxybenzoic acid: Lacks the benzyloxy groups but shares the same core structure.
2,3-Dibenzyloxybenzaldehyde: Contains benzyloxy groups but has an aldehyde functional group instead of a carboxylic acid.
2,3-Dibenzyloxybenzonitrile: Similar structure with a nitrile group.
Uniqueness
2,3-Bis(benzyloxy)benzoic acid is unique due to the presence of two benzyloxy groups, which impart distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2,3-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O4/c22-21(23)18-12-7-13-19(24-14-16-8-3-1-4-9-16)20(18)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEYPHBTKAEWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441234 | |
| Record name | Bis-benzyloxy benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74272-78-9 | |
| Record name | Bis-benzyloxy benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of bis(benzyloxy)benzoic acid in developing dendritic macromolecules?
A1: Bis(benzyloxy)benzoic acid acts as a crucial building block for constructing dendritic macromolecules, particularly those with aromatic polyester inner structures []. Its structure, featuring two benzyl ether groups, enables the creation of a modifiable hydrophobic "surface" on these macromolecules. Researchers can selectively remove these benzyl ether groups through hydrogenolysis, revealing phenolic chain ends. This transformation paves the way for further modifications, ultimately influencing the macromolecule's solubility and properties, making it suitable for diverse applications.
Q2: How does bis(benzyloxy)benzoic acid contribute to the luminescent properties of lanthanide-based coordination polymers?
A2: Bis(benzyloxy)benzoic acid, and its derivatives like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, serve as excellent supporting ligands in lanthanide-based coordination polymers []. These ligands effectively coordinate with lanthanide ions, forming stable complexes. Importantly, the benzoate moieties in these complexes act as efficient light-harvesting chromophores. This energy absorption, particularly in the UV range, facilitates energy transfer to the lanthanide ions, ultimately resulting in the characteristic luminescence of these materials. Notably, the specific lanthanide ion used influences the emitted color, making these complexes valuable for applications like bioimaging and sensors.
Q3: Can you elaborate on the crystal structure and intermolecular interactions observed in bis(benzyloxy)benzoic acid?
A3: Bis(benzyloxy)benzoic acid crystallizes with its outer benzyl rings disordered over two positions []. The molecule adopts a syn-anti conformation, with the O—CH2 groups forming specific dihedral angles with the central benzene ring. Importantly, the crystal structure reveals a network of intermolecular interactions. These interactions, primarily O—H⋯O hydrogen bonds along with weaker C—H⋯O interactions, contribute to the compound's stability in its solid state and influence its physical properties, such as melting point and solubility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
